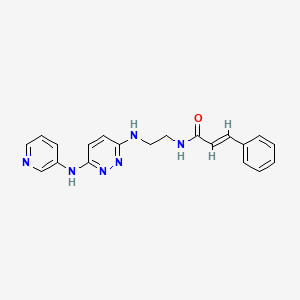
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring with sulfur and nitrogen atoms . They are known for their wide range of biological activities and are used in medicinal chemistry .
Scientific Research Applications
Thiazolidinediones' Medicinal Perspectives
Thiazolidinediones, including compounds structurally related to "(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one," are renowned for their diverse pharmacological properties, which have been exploited in the development of antimicrobial, anticancer, and antidiabetic agents. The flexibility of the thiazolidinedione (TZD) nucleus for structural modifications enhances its potential for crafting novel therapeutic agents targeting various diseases. Singh et al. (2022) review the advancements in TZD derivatives, emphasizing their role as promising leads against clinical disorders due to their novel action modes, cost-effectiveness, and synthetic accessibility (Singh et al., 2022).
Pharmacological Diversity
The pharmacological diversity of thiazolidin-4-ones, particularly in antioxidants, anticancer, anti-inflammatory, and antidiabetic contexts, underscores the versatility of these compounds. Mechanistic insights and the influence of various substituents on their biological activity highlight the potential for optimizing thiazolidin-4-one derivatives as efficient drug agents. Mech et al. (2021) provide a comprehensive overview of recent scientific reports on the biological activities of thiazolidin-4-ones, suggesting a roadmap for the rational design of more effective drugs based on this scaffold (Mech et al., 2021).
Synthetic Methodologies and Biological Potential
Exploring the synthesis and functionalization of 1,3-thiazolidin-4-ones reveals a historical and ongoing interest in harnessing their biological potential. The compound "(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one" may be seen as part of this broader effort to develop compounds with significant pharmacological importance. Santos et al. (2018) discuss the synthetic evolution of these molecules and their relevance in medicinal chemistry, indicating a bright future for their application against various diseases (Santos et al., 2018).
Mechanism of Action
properties
IUPAC Name |
(5Z)-5-[(3-nitrophenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-17-16(12-14-7-4-8-15(11-14)20(22)23)25-18(24)19(17)10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWXLNNCQXTAER-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-(3-nitrobenzylidene)-3-phenethyl-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)


![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)
![5-methyl-2-phenyl-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2536268.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2536270.png)
![1-allyl-4-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2536271.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate](/img/structure/B2536284.png)